molecular formula C₂₀H₃₄GdN₅O₁₀ B126527 Gadoversetamide CAS No. 131069-91-5

Gadoversetamide

カタログ番号 B126527
CAS番号: 131069-91-5
分子量: 680.8 g/mol
InChIキー: DRKHJSDSSUXYTE-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadoversetamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in the detection and assessment of myocardial infarction (MI) as demonstrated in an international, multicenter trial. The trial showed that the sensitivity and accuracy of MRI for detecting MI increased with rising doses of gadoversetamide, reaching up to 99% in acute cases and 94% in chronic cases after contrast administration .

Synthesis Analysis

While the provided papers do not detail the synthesis of gadoversetamide, they do mention its use in various clinical settings. Gadoversetamide, also known as OptiMARK®, has undergone a series of preclinical tests to determine its safety profile, which suggests a well-established manufacturing process .

Molecular Structure Analysis

The molecular structure of gadoversetamide allows it to function as an effective contrast agent in MRI. It is a gadolinium chelate, which means that the gadolinium ion is bound within an organic ligand, forming a stable complex. This chelation is crucial for reducing the toxicity of the gadolinium ion while allowing it to enhance the contrast in MRI scans .

Chemical Reactions Analysis

Gadoversetamide's chemical reactions in the body are not extensively discussed in the provided papers. However, it is known that gadolinium-based agents can sometimes release free gadolinium ions, which is a concern in patients with kidney disease due to the potential for causing nephrogenic systemic fibrosis (NSF). Two cases of NSF associated with gadoversetamide exposure were treated with sodium thiosulfate, suggesting that chemical reactions involving gadolinium release can have significant clinical implications .

Physical and Chemical Properties Analysis

The physical and chemical properties of gadoversetamide contribute to its function as a contrast agent. It has been shown to have a safety profile in animal species at doses exceeding the intended human clinical dose. Its pharmacokinetics have been studied in both adult and pediatric populations, indicating that it is well-tolerated and does not require dose adjustments for children aged 2 or older . Additionally, gadoversetamide does not significantly alter serum calcium levels when measured with certain analytical methods, which is important for maintaining physiological homeostasis during imaging procedures .

Relevant Case Studies

Several case studies highlight the clinical applications of gadoversetamide. For instance, its use in pediatric neuroimaging has been shown to be safe and effective, with no moderate or serious drug-related adverse events observed . Another study demonstrated the safety and efficacy of gadoversetamide in ultra-high doses for MRI of the central nervous system, with no clinically significant adverse effects noted . Furthermore, the pharmacokinetics of gadoversetamide in pediatric patients have been characterized, showing no significant differences in pharmacokinetic behavior due to age or sex .

科学的研究の応用

1. Magnetic Resonance Imaging (MRI) of the Brain

  • Summary of Application : Gadoversetamide is used as a contrast agent in MRI tests of the brain. It provides increased enhancement and visualization of lesions in the brain, including tumors .
  • Methods of Application : Gadoversetamide is administered intravenously during an MRI scan. It enhances the T1 and T2 relaxation rates of protons in tissues where it accumulates, improving the visibility of lesions .
  • Results or Outcomes : The use of Gadoversetamide in MRI scans of the brain can lead to improved diagnosis and treatment planning for conditions such as brain tumors .

2. Magnetic Resonance Imaging (MRI) of the Spine

  • Summary of Application : Gadoversetamide is also used as a contrast agent in MRI tests of the spine. It helps in the visualization of spinal cord lesions .
  • Methods of Application : Similar to its use in brain imaging, Gadoversetamide is administered intravenously during an MRI scan. It enhances the T1 and T2 relaxation rates of protons in the spinal tissues .
  • Results or Outcomes : The use of Gadoversetamide can lead to improved diagnosis of spinal cord lesions, aiding in the treatment planning .

3. Magnetic Resonance Imaging (MRI) of the Liver

  • Summary of Application : Gadoversetamide is used in MRI tests of the liver to provide increased enhancement and visualization of liver lesions, including tumors .
  • Methods of Application : Gadoversetamide is administered intravenously during an MRI scan. It enhances the T1 and T2 relaxation rates of protons in liver tissues .
  • Results or Outcomes : The use of Gadoversetamide can lead to improved diagnosis of liver lesions, aiding in the treatment planning .

4. Magnetic Resonance Angiography (MRA)

  • Summary of Application : Gadoversetamide can be used as a contrast agent in MRA, a type of MRI that looks at blood vessels and the flow of blood through them .
  • Methods of Application : Gadoversetamide is administered intravenously during an MRA scan. It enhances the T1 and T2 relaxation rates of protons in blood vessels .
  • Results or Outcomes : The use of Gadoversetamide in MRA can lead to improved visualization of blood vessels and better diagnosis of vascular diseases .

5. Contrast-Enhanced MRI of the Kidneys

  • Summary of Application : Gadoversetamide is used in MRI tests of the kidneys to provide increased enhancement and visualization of kidney lesions, including tumors .
  • Methods of Application : Gadoversetamide is administered intravenously during an MRI scan. It enhances the T1 and T2 relaxation rates of protons in kidney tissues .
  • Results or Outcomes : The use of Gadoversetamide can lead to improved diagnosis of kidney lesions, aiding in the treatment planning .

6. Contrast-Enhanced MRI of the Heart

  • Summary of Application : Gadoversetamide is used in MRI tests of the heart to provide increased enhancement and visualization of heart lesions .
  • Methods of Application : Gadoversetamide is administered intravenously during an MRI scan. It enhances the T1 and T2 relaxation rates of protons in heart tissues .
  • Results or Outcomes : The use of Gadoversetamide can lead to improved diagnosis of heart lesions, aiding in the treatment planning .

7. Adverse Drug Reaction (ADR) Detection

  • Summary of Application : Gadoversetamide has been used in studies to detect potential adverse drug reactions (ADRs). This is important for understanding the safety and risks associated with the use of this contrast agent .
  • Methods of Application : Association rule mining and embedding models are used to reconstruct data from adverse drug event reports. The relevance of the drug and adverse reactions is calculated to detect potential ADRs .
  • Results or Outcomes : Experiments conducted on Gadoversetamide found 6 potential drug reactions, which can be further verified by biomedical data .

8. Cancer Research

  • Summary of Application : While the specific applications of Gadoversetamide in cancer research are not detailed, it is likely used in imaging studies related to cancer, given its use as a contrast agent in MRI .
  • Methods of Application : The methods of application in this context would likely involve the use of Gadoversetamide in MRI scans of patients with cancer, to improve the visualization of tumors and other lesions .
  • Results or Outcomes : The outcomes of such research could potentially lead to improved diagnosis and treatment planning for patients with cancer .

Safety And Hazards

Gadoversetamide has been associated with a risk of nephrogenic systemic fibrosis in patients with impaired renal function . Other side effects may include mild skin irritation, gastrointestinal irritation, nausea, vomiting, and diarrhea . It is not considered to be a carcinogen .

特性

IUPAC Name

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEAOBRDTOXWRZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34GdN5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.160 at 25 °C
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts.
Record name Gadoversetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gadoversetamide

CAS RN

131069-91-5
Record name Gadoversetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131069-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadoversetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GADOVERSETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLM74T3Z9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GADOVERSETAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoversetamide
Reactant of Route 2
Gadoversetamide
Reactant of Route 3
Reactant of Route 3
Gadoversetamide
Reactant of Route 4
Reactant of Route 4
Gadoversetamide
Reactant of Route 5
Gadoversetamide
Reactant of Route 6
Gadoversetamide

Citations

For This Compound
2,130
Citations
RJ Kim, TSE Albert, JH Wible, MD Elliott, JC Allen… - Circulation, 2008 - Am Heart Assoc
… randomized to 1 of 4 doses of gadoversetamide: 0.05, 0.1, 0.2… and 30 minutes after gadoversetamide. For blinded analysis, … MI increased with rising dose of gadoversetamide …
Number of citations: 330 www.ahajournals.org
S Huber, R Muthupillai, B Cheong… - Journal of Magnetic …, 2008 - Wiley Online Library
… gadoversetamide for use in imaging of the liver and CNS (12, 13). In this report we present the safety data on the use of gadoversetamide … trials in which gadoversetamide was used as a …
Number of citations: 12 onlinelibrary.wiley.com
JH WIBLE Jr, CM TROUP, MR HYNES… - Investigative …, 2001 - journals.lww.com
… gadoversetamide is C 20 H 34 N 5 O 10 Gd, and its molecular weight is 661.8 g/mol. Gadoversetamide … sterile, nonpyrogenic, aqueous formulation of gadoversetamide (0.5 mmol/mL), …
Number of citations: 42 journals.lww.com
D Kadiyala, DA Roer, MA Perazella - American journal of kidney diseases, 2009 - Elsevier
… Gadoversetamide, an agent with chelate characteristics similar to gadodiamide, has rarely … Two patients received gadoversetamide and the third received gadodiamide. All 3 patients …
Number of citations: 46 www.sciencedirect.com
SK Swan, JF Baker, R Free, RM Tucker… - Journal of Magnetic …, 1999 - Wiley Online Library
The pharmacokinetic parameters, safety, and tolerability of OptiMARK (gadoversetamide injection), a gadolinium‐based magnetic resonance imaging (MRI) contrast agent, were …
Number of citations: 56 onlinelibrary.wiley.com
DL Rubin, TS Desser, R Semelka… - Journal of Magnetic …, 1999 - Wiley Online Library
The purpose of this study was to evaluate the safety and efficacy of OptiMARK (gadoversetamide injection) compared with Magnevist (gadopentetate dimeglumine) in hepatic MRI of …
Number of citations: 50 onlinelibrary.wiley.com
JF Baker, LC Kratz, GR Stevens… - Investigative …, 2004 - journals.lww.com
… In this study, a total of 17 patients received gadoversetamide at a dose of 0.1 mmol/kg. Gadoversetamide was demonstrated to be safe and well tolerated in this pediatric population (1.2…
Number of citations: 33 journals.lww.com
E Akbas, F Unal, D Yuzbasioglu - Drug and Chemical Toxicology, 2022 - Taylor & Francis
… In this study, the genotoxicity of two GBCAs, gadobutrol and gadoversetamide, … of gadoversetamide significantly elevated the same aberrations. Similarly, the effect of …
Number of citations: 3 www.tandfonline.com
JH Wible Jr, KP Galen, JK Wojdyla - Investigative Radiology, 2001 - journals.lww.com
… of gadoversetamide and other … gadoversetamide injected at rates of 1.0 to 10.0 mL/s in anesthetized dogs. In addition, the study compared the cardiovascular effects of gadoversetamide …
Number of citations: 14 journals.lww.com
JH Wible Jr, MR Hynes - Radiology, 2004 - pubs.rsna.org
… RESULTS: Administration of gadoversetamide caused no … values after administration of gadoversetamide. The decrease in … CONCLUSION: Gadoversetamide and gadodiamide caused …
Number of citations: 17 pubs.rsna.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。